molecular formula C12H9FN4 B11757594 4,4'-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole)

4,4'-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole)

Cat. No.: B11757594
M. Wt: 228.22 g/mol
InChI Key: QDSHITMPSQCOGT-UHFFFAOYSA-N
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Description

4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) is an organic compound with the molecular formula C12H9FN4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 2-fluoro-1,4-phenylenediamine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole): Similar structure but with perfluorinated phenylene group.

    4,4’-(1,4-Phenylene)bis(1H-pyrazole): Lacks the fluorine atom, leading to different chemical properties.

    4,4’-(2-Chloro-1,4-phenylene)bis(1H-pyrazole): Contains a chlorine atom instead of fluorine.

Uniqueness

4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .

Properties

Molecular Formula

C12H9FN4

Molecular Weight

228.22 g/mol

IUPAC Name

4-[2-fluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole

InChI

InChI=1S/C12H9FN4/c13-12-3-8(9-4-14-15-5-9)1-2-11(12)10-6-16-17-7-10/h1-7H,(H,14,15)(H,16,17)

InChI Key

QDSHITMPSQCOGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CNN=C2)F)C3=CNN=C3

Origin of Product

United States

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